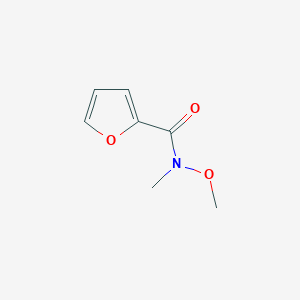
1-metil-1H-pirazol-4-carboxilato de etilo
Descripción general
Descripción
Ethyl 1H-pyrazole-4-carboxylate is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . It acts as an intermediate in organic synthesis .
Physical And Chemical Properties Analysis
Ethyl 1H-pyrazole-4-carboxylate is a white to pale yellow crystalline powder . Related compounds such as 1-Methyl-1H-pyrazole-4-carboxylic acid have a melting point of 203-208 °C .
Aplicaciones Científicas De Investigación
Síntesis de Derivados de Pirazol
El 1-metil-1H-pirazol-4-carboxilato de etilo se utiliza en la síntesis de derivados de pirazol . Los pirazoles tienen un estatus privilegiado como estructuras versátiles en diversos sectores de la industria química, incluyendo la medicina y la agricultura . Tienen diversas actividades biológicas, que incluyen roles como agentes antituberculosos, antimicrobianos, antifúngicos, antiinflamatorios, anticancerígenos y antidiabéticos .
Actividad Antimicrobiana
Se sintetizó una nueva serie de derivados de pirazol mediante la condensación de etil-3-(dimetilamino)-2-(fenilcarbonil)prop-2-enoato con diferentes hidrazinas aromáticas y alifáticas . Estos compuestos recién sintetizados mostraron una excelente actividad antibacteriana contra todas las cepas bacterianas probadas en comparación con el fármaco estándar Ceftriaxona .
Preparación de Derivados del Ácido Isoxazol-4-carboxílico
El 1H-pirazol-4-carboxilato de etilo se utiliza en la preparación de derivados del ácido isoxazol-4-carboxílico . Se ha descubierto que estos derivados tienen diversas aplicaciones en el campo de la síntesis orgánica .
Preparación de Isoxazol-3,5-dicarboxamidas
Este compuesto también se utiliza para la síntesis de isoxazol-3,5-dicarboxamidas . Se ha descubierto que estas dicarboxamidas tienen diversas aplicaciones en el campo de la síntesis orgánica .
Uso como Herbicidas
Los derivados del ácido isoxazol-4-carboxílico y las isoxazol-3,5-dicarboxamidas, que se sintetizan utilizando 1H-pirazol-4-carboxilato de etilo, se utilizan como herbicidas .
Papel en la Investigación de Química Medicinal
Los pirazoles y sus derivados juegan un papel importante en la investigación de química medicinal . Varios derivados de pirazol son de interés farmacéutico debido a su poder analgésico . La incorporación del sistema arilo en el anillo de pirazol aumenta las actividades biológicas en gran medida .
Safety and Hazards
Mecanismo De Acción
- It’s essential to note that the compound’s structure contains a pyrazole ring, which is a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Such structures often participate in diverse biological activities .
- Hypothetically, it could inhibit or modulate certain kinases, transporters, or metabolic pathways. Further research is needed to elucidate its precise mode of action .
- It’s plausible that ethyl 1-methyl-1H-pyrazole-4-carboxylate could impact signaling pathways related to cell growth, inflammation, or metabolism .
- These properties influence its bioavailability and overall pharmacokinetic profile .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- Ethyl 1-methyl-1H-pyrazole-4-carboxylate is likely absorbed through the gastrointestinal tract after oral administration. It may distribute to various tissues, including the liver, kidneys, and brain. Enzymatic processes in the liver may metabolize it. Elimination occurs primarily through urine and possibly feces.
Propiedades
IUPAC Name |
ethyl 1-methylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-8-9(2)5-6/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKQVOXCQOQZED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455695 | |
| Record name | ethyl 1-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85290-80-8 | |
| Record name | ethyl 1-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 1-methyl-1H-pyrazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of ethyl 1-methyl-1H-pyrazole-4-carboxylate as described in the research?
A1: The research paper [] highlights the challenge of selectively synthesizing 3- or 5-substituted ethyl 1-methyl-1H-pyrazole-4-carboxylates. While reacting 2-dimethylaminomethylene-3-oxoalkanoates (II) with methylhydrazine generally results in a mixture of both isomers, the study found an exception. Specifically, reacting compound IIg, where the substituent is a benzyl group, with methylhydrazine yielded predominantly methyl 5-benzyl-1-methyl-1H-pyrazole-4-carboxylate. This finding provides valuable insight into achieving regioselective synthesis of specific isomers of substituted pyrazole-4-carboxylates. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
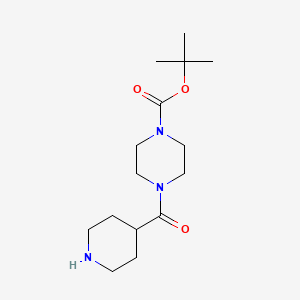
![diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetate](/img/structure/B1589615.png)
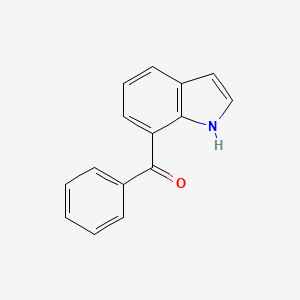
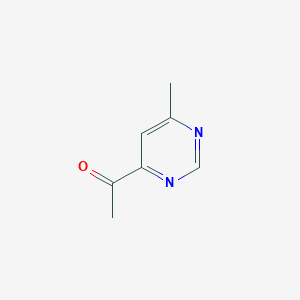



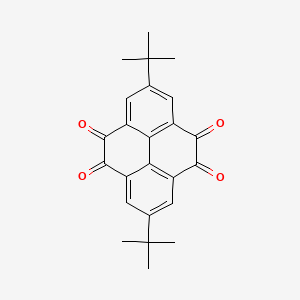


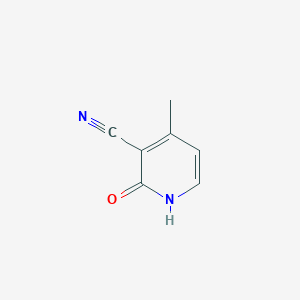
![3-[Methyl(pentyl)amino]propanenitrile](/img/structure/B1589632.png)

